molecular formula C7H16ClNO2 B13407288 4-Amino-3,3-dimethylpentanoic acid hydrochloride

4-Amino-3,3-dimethylpentanoic acid hydrochloride

Cat. No.: B13407288
M. Wt: 181.66 g/mol
InChI Key: DQTZMQWIUAYDLU-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethylpentanoic acid hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClNO₂. It is a derivative of pentanoic acid, characterized by the presence of an amino group and two methyl groups on the third carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethylpentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,3-dimethylbutanal.

    Amination: The aldehyde group of 3,3-dimethylbutanal is converted to an amino group through reductive amination, using ammonia and a reducing agent such as sodium cyanoborohydride.

    Hydrolysis: The resulting amine is then hydrolyzed to form 4-Amino-3,3-dimethylpentanoic acid.

    Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-Amino-3,3-dimethylpentanoic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4,4-dimethylpentanoic acid
  • 2-Amino-3,3-dimethylpentanoic acid
  • 3,4-Dimethylpentanoic acid

Uniqueness

4-Amino-3,3-dimethylpentanoic acid hydrochloride is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits different solubility, stability, and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

4-amino-3,3-dimethylpentanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-5(8)7(2,3)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H

InChI Key

DQTZMQWIUAYDLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)CC(=O)O)N.Cl

Origin of Product

United States

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